molecular formula C8H8N2O2 B11756994 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Cat. No.: B11756994
M. Wt: 164.16 g/mol
InChI Key: JMMSISBOLLYQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a methoxy-substituted pyridine derivative with a suitable amine, followed by cyclization to form the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 1,3-Dihydropyrrolo[2,3-b]pyridin-2-one
  • 7-Azaindole
  • 2-Oxo-7-azaindole

Comparison: Compared to these similar compounds, 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-3-9-5-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11)

InChI Key

JMMSISBOLLYQED-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1)CC(=O)N2

Origin of Product

United States

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